2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)-
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-methoxy-2-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with 3-nitroaniline to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium nitrite for diazotization and various catalysts to facilitate the coupling and amidation reactions.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically yields aromatic amines, while oxidation can produce quinones and other oxidized derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- involves its interaction with molecular targets through its azo linkage and aromatic rings. These interactions can affect various biochemical pathways, making it a compound of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
- 3-Hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methylphenyl)-2-naphthalenecarboxamide
Uniqueness
What sets 2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methoxy-2-nitrophenyl)azo]-N-(3-nitrophenyl)- apart from similar compounds is its specific substitution pattern, which influences its chemical reactivity and applications. The presence of both methoxy and nitro groups on the phenyl ring, along with the naphthalene backbone, provides unique properties that are exploited in various research and industrial applications.
Properties
CAS No. |
69815-56-1 |
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Molecular Formula |
C24H17N5O7 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H17N5O7/c1-36-17-9-10-20(21(13-17)29(34)35)26-27-22-18-8-3-2-5-14(18)11-19(23(22)30)24(31)25-15-6-4-7-16(12-15)28(32)33/h2-13,30H,1H3,(H,25,31) |
InChI Key |
MQAMWDWKDQDPIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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